

Commercial Suppliers and Technical Guide for 2-(Perfluorodecyl)ethyl Acrylate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-(Perfluorodecyl)ethyl acrylate

Cat. No.: B106138

[Get Quote](#)

This technical guide provides a comprehensive overview of **2-(Perfluorodecyl)ethyl acrylate** (CAS No. 17741-60-5), a fluorinated monomer crucial for the development of advanced materials. Aimed at researchers, scientists, and professionals in drug development, this document details commercial sources, key properties, and established experimental protocols for its application, particularly in the creation of specialized surface coatings.

Introduction to 2-(Perfluorodecyl)ethyl Acrylate

2-(Perfluorodecyl)ethyl acrylate is a specialized acrylate monomer characterized by a long perfluorinated alkyl chain. This structural feature imparts unique properties to polymers derived from it, most notably exceptionally low surface energy. This results in surfaces that are both highly hydrophobic (water-repellent) and oleophobic (oil-repellent). The acrylate group provides a reactive site for polymerization, allowing for its incorporation into a variety of polymer structures. Its primary applications are in the formulation of high-performance coatings, surface treatments for textiles, and in the electronics industry. While direct applications in drug delivery are not extensively documented, its utility in creating biocompatible and anti-fouling surfaces suggests potential for use in biomedical devices and advanced drug delivery systems.

Commercial Availability

A number of chemical suppliers offer **2-(Perfluorodecyl)ethyl acrylate** for research and development purposes. The available forms, purities, and quantities vary by supplier. The following table summarizes a selection of commercial sources.

Supplier	Product Name/Number	CAS Number	Purity/Form	Available Quantities
Biosynth	2-(Perfluorodecyl)ethyl acrylate / FP103040	17741-60-5	Not specified	1 g, 2 g
Clearsynth	2-(Perfluorodecyl)ethyl Acrylate	17741-60-5	Not specified	Inquire for details
Fluoryx Labs	2-(Perfluorodecyl)ethyl acrylate / FC05-10	17741-60-5	Not specified	Inquire for details
AccuStandard	2-(Perfluorodecyl)ethyl acrylate (10:2 FTAC) / FTAC-001S	17741-60-5	100 µg/mL in Methanol	1 mL
LGC Standards	2-(Perfluorodecyl)ethyl Acrylate	17741-60-5	Not specified	Inquire for details
Alfa Chemistry	2-(Perfluorodecyl)ethyl acrylate / ACM17741605	17741-60-5	Not specified	Inquire for details
ChemicalBook	2-(Perfluorodecyl)ethyl acrylate	17741-60-5	Not specified	Various suppliers listed
IndiaMART	2-(Perfluorodecyl)ethyl Acrylate	17741-60-5	Not specified	Minimum order 25kg from some suppliers

Physicochemical Properties

A summary of the key physical and chemical properties of **2-(Perfluorodecyl)ethyl acrylate** is provided in the table below.

Property	Value
Molecular Formula	C15H7F21O2
Molecular Weight	618.18 g/mol
CAS Number	17741-60-5
Appearance	White solid
Melting Point	48-53 °C
Boiling Point	122 °C at 4 mmHg
Density	1.32 g/mL at 25 °C
Solubility	Slightly soluble in Chloroform, Ethyl Acetate, and Methanol

Experimental Protocols

The following sections detail experimental procedures for the application of **2-(Perfluorodecyl)ethyl acrylate** in the fabrication of thin films and surface coatings.

Initiated Chemical Vapor Deposition (iCVD) of Poly(perfluorodecyl acrylate) Thin Films

This protocol is based on the work of Perrotta et al. (2018) for the deposition of superhydrophobic poly(perfluorodecyl acrylate) (pPFDA) thin films.[\[1\]](#)

Materials:

- 1H,1H,2H,2H-perfluorodecyl acrylate (PFDA), 97% (monomer)
- tert-butyl peroxide (TBPO), 98% (initiator)

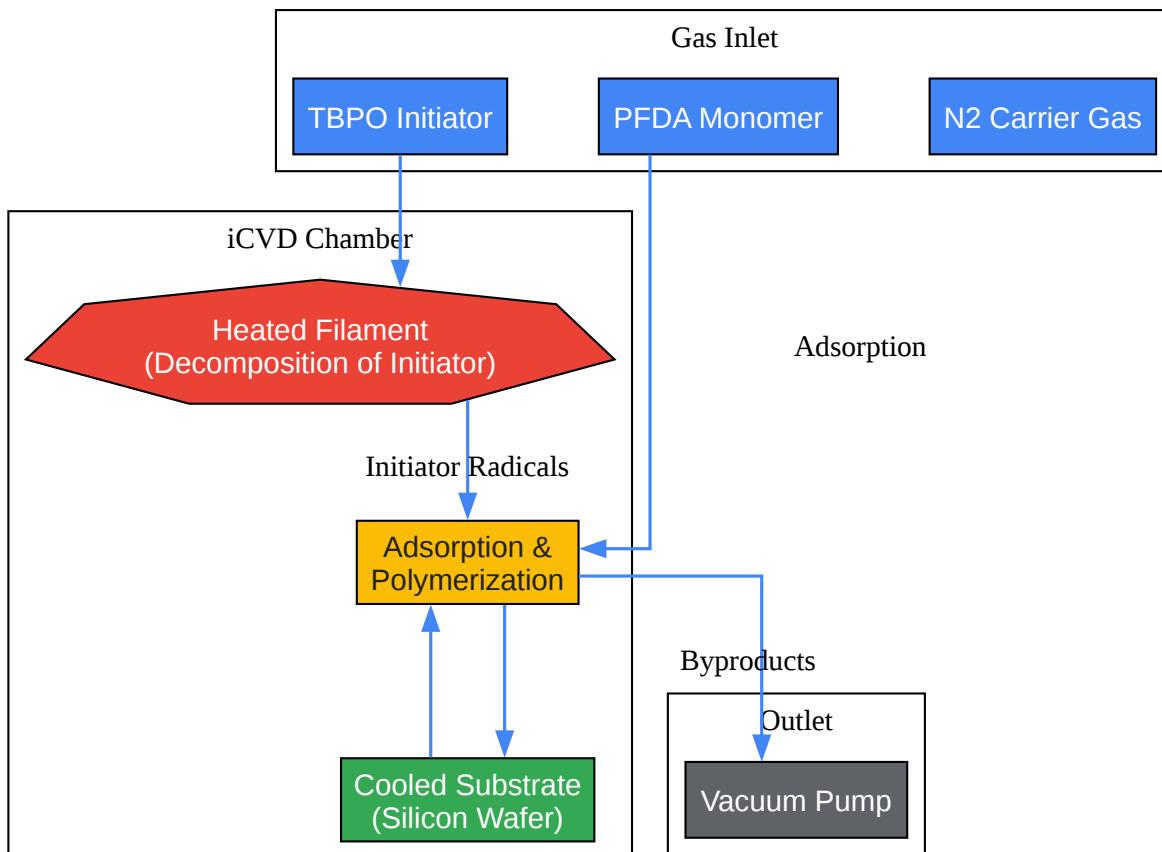
- Nitrogen (N₂) gas
- Silicon wafers (substrate)

Equipment:

- Custom-built initiated chemical vapor deposition (iCVD) chamber
- Rotary vane pump
- Throttle valve
- Heated filament array
- Substrate stage with temperature control

Methodology:

- Polymer coatings of 1H,1H,2H,2H-perfluorodecyl acrylate (PFDA) are deposited in a custom-built iCVD chamber.[\[1\]](#)
- tert-butyl peroxide (TBPO) is used as the initiator.[\[1\]](#)
- The process pressure is regulated by a throttle valve.[\[1\]](#)
- The monomer (PFDA) and initiator (TBPO) are introduced into the chamber at controlled flow rates.
- The initiator is thermally decomposed into radicals by passing over a heated filament array.
- The monomer adsorbs onto the cooled substrate surface and polymerizes upon interaction with the initiator radicals.
- The substrate temperature and filament temperature are critical parameters that influence the crystallinity and morphology of the resulting polymer film.[\[1\]](#)

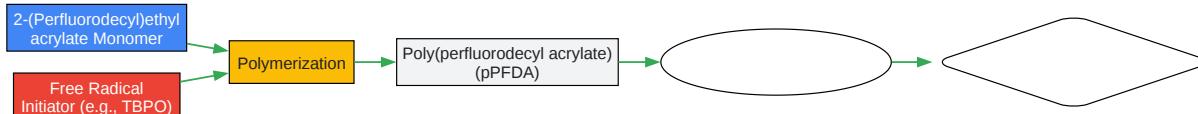

Experimental Parameters for iCVD of pPFDA Thin Films:

The following table summarizes the experimental conditions used for the growth of pPFDA thin films by iCVD as reported by Perrotta et al. (2018).[\[1\]](#)

Parameter	Value
PFDA Flow Rate (sccm)	Varied
TBPO Flow Rate (sccm)	Varied
N2 Flow Rate (sccm)	Varied
Filament Temperature (°C)	Varied
Substrate Temperature (°C)	20 - 60
Pressure (mTorr)	Varied

Note: The original paper should be consulted for specific flow rates and pressures used to achieve different film morphologies.

Visualization of the iCVD Process:



[Click to download full resolution via product page](#)

Caption: Workflow for the initiated Chemical Vapor Deposition (iCVD) of pPFDA.

Signaling Pathways and Logical Relationships

The polymerization of **2-(Perfluorodecyl)ethyl acrylate** via free-radical initiation is a fundamental process in creating materials with specialized surface properties. The following diagram illustrates the logical relationship from monomer to the desired surface characteristic.

[Click to download full resolution via product page](#)

Caption: Logical flow from monomer to functional surface property.

Conclusion

2-(Perfluorodecyl)ethyl acrylate is a valuable monomer for researchers and scientists working on the development of high-performance materials with tailored surface properties. Its commercial availability from various suppliers facilitates its use in a range of research and development projects. The provided experimental protocol for iCVD offers a starting point for the fabrication of superhydrophobic and oleophobic surfaces. The unique properties of polymers derived from this monomer hold promise for future applications in advanced coatings, textiles, and potentially in the biomedical field for creating non-fouling surfaces.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [Commercial Suppliers and Technical Guide for 2-(Perfluorodecyl)ethyl Acrylate]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b106138#commercial-suppliers-of-2-perfluorodecyl-ethyl-acrylate>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com